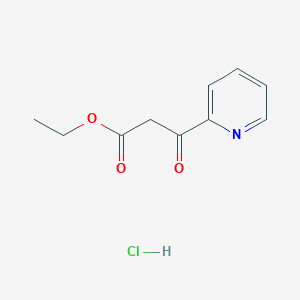

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride

Description

Properties

Molecular Formula |

C10H12ClNO3 |

|---|---|

Molecular Weight |

229.66 g/mol |

IUPAC Name |

ethyl 3-oxo-3-pyridin-2-ylpropanoate;hydrochloride |

InChI |

InChI=1S/C10H11NO3.ClH/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8;/h3-6H,2,7H2,1H3;1H |

InChI Key |

WYFAJLUERDRUGE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=N1.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves a Claisen condensation between pyridine-2-carboxylic acid derivatives (e.g., picolinic acid or its esters) and ethyl acetoacetate. This reaction is catalyzed by strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in anhydrous ethanol or tetrahydrofuran (THF). The general pathway proceeds as follows:

$$

\text{Pyridine-2-carboxylic acid ethyl ester} + \text{Ethyl acetoacetate} \xrightarrow{\text{NaOEt}} \text{Ethyl 3-oxo-3-(pyridin-2-yl)propanoate} + \text{EtOH}

$$

Subsequent treatment with hydrochloric acid (HCl) yields the hydrochloride salt.

Experimental Protocol

- Reactants : Pyridine-2-carboxylic acid ethyl ester (1.0 equiv), ethyl acetoacetate (1.2 equiv), NaOEt (1.5 equiv).

- Conditions : Reflux in anhydrous ethanol at 80°C for 12–16 hours under nitrogen.

- Workup : The crude product is concentrated under reduced pressure, washed with petroleum ether, and recrystallized from ethyl acetate/hexane.

- Hydrochloride Formation : The free base is dissolved in diethyl ether, and gaseous HCl is bubbled through the solution until precipitation is complete.

Yield : 75–85% (free base), 90–95% (hydrochloride).

Catalytic Synthesis Using Trifluoromethanesulfonic Acid

Single-Step Catalytic Approach

A patent by CN104926717A describes a single-step method using trifluoromethanesulfonic acid (TfOH) as a catalyst. This approach avoids multi-step functional group transformations and enhances reaction efficiency:

$$

\text{2-Aminopyridine} + \text{Ethyl acrylate} \xrightarrow{\text{TfOH}} \text{Ethyl 3-(pyridin-2-ylamino)propanoate} \xrightarrow{\text{Oxidation}} \text{Ethyl 3-oxo-3-(pyridin-2-yl)propanoate}

$$

The intermediate ethyl 3-(pyridin-2-ylamino)propanoate is oxidized using MnO₂ or Pd/C to introduce the ketone group.

Optimized Parameters

- Catalyst Loading : 5–10 mol% TfOH.

- Temperature : 120–160°C in anhydrous ethanol.

- Reaction Time : 16–20 hours.

- Hydrochloride Isolation : The product is washed with petroleum ether, concentrated, and treated with HCl gas.

Yield : 80–86% (hydrochloride).

Alternative Route via β-Ketoester Intermediate

Synthesis from β-Ketoesters

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate can also be prepared by reacting pyridine-2-carbonyl chloride with ethyl malonate in the presence of magnesium turnings. The reaction proceeds via a nucleophilic acyl substitution:

$$

\text{Pyridine-2-carbonyl chloride} + \text{Ethyl malonate} \xrightarrow{\text{Mg}} \text{Ethyl 3-oxo-3-(pyridin-2-yl)propanoate} + \text{CO}2 + \text{MgCl}2

$$

Key Observations

- Solvent : Dry THF or diethyl ether.

- Temperature : 0°C to room temperature.

- Purification : Column chromatography (silica gel, 40% EtOAc/hexane).

- Salt Formation : The free ester is treated with concentrated HCl in ice-cold ethanol.

Yield : 70–78% (free base), 88–92% (hydrochloride).

Industrial-Scale Production and Optimization

Large-Scale Protocol

Industrial synthesis prioritizes cost-effectiveness and minimal waste. A representative protocol includes:

- Continuous Flow Reactors : Pyridine-2-carboxylic acid and ethyl acetoacetate are mixed in a 1:1.1 molar ratio and fed into a reactor at 100–120°C with NaOEt.

- In Situ Salt Formation : HCl gas is introduced directly into the reaction mixture post-condensation, bypassing isolation of the free base.

Purity : ≥99% (HPLC).

Throughput : 50–100 kg/batch.

Comparative Analysis of Methods

| Method | Catalyst | Yield (Hydrochloride) | Purity | Scalability |

|---|---|---|---|---|

| Claisen Condensation | NaOEt | 90–95% | 98–99% | High |

| Trifluoromethanesulfonic Acid | TfOH | 80–86% | 97–98% | Moderate |

| β-Ketoester Route | Mg | 88–92% | 95–97% | Low |

| Industrial Continuous Flow | NaOEt | 92–94% | ≥99% | Very High |

Critical Challenges and Solutions

By-Product Formation

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various transformations, including:

- Oxidation to form carboxylic acids.

- Reduction to yield alcohols.

- Substitution reactions leading to diverse derivatives .

Biological Studies

The compound has been investigated for its potential biological activities , which include:

- Antimicrobial Properties: Studies indicate it may disrupt bacterial cell wall synthesis, making it a candidate for antibiotic development.

- Anticancer Activity: Research has shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, suggesting potential as an anticancer agent .

Pharmaceutical Development

This compound is explored as a precursor in the synthesis of pharmaceutical agents. For instance:

- It has been utilized in the synthesis of direct thrombin inhibitors, which are critical in anticoagulant therapies .

Data Tables

Case Study 1: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against human leukemia cell lines. The most active compounds showed GI50 values in the nanomolar range, indicating their potential as lead compounds in cancer therapy .

Case Study 2: Antimicrobial Properties

Research highlighted that this compound disrupts bacterial cell wall synthesis. This mechanism was studied using various bacterial strains, leading to promising results that suggest further exploration for antibiotic development.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s keto group and pyridine ring play crucial roles in its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key structural analogs and their similarity scores (based on ):

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| Ethyl 5-oxo-5-(2-pyridyl)valerate | 898776-54-0 | 0.91 | Extended carbon chain (valerate vs. propanoate) |

| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | 75418-74-5 | 0.85 | Methyl ester vs. ethyl ester |

| Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate | 887411-85-0 | 0.72 | Tetrahydrofuran ring vs. pyridine |

| Ethyl 3-oxo-3-(2-thienyl)propanoate (KEES) | N/A | N/A | Thiophene ring vs. pyridine |

Physicochemical Properties

- Solubility : The hydrochloride salt of the pyridin-2-yl compound improves aqueous solubility compared to neutral esters like Ethyl 2-(pyridin-2-yl)acetate (CAS 2739-98-2) .

- Thermal Stability : β-Ketoesters with aromatic rings (e.g., phenyl, pyridinyl) exhibit higher thermal stability than aliphatic variants due to conjugation effects .

Biological Activity

Ethyl 3-oxo-3-(pyridin-2-yl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring and a β-keto ester functional group. Its molecular formula is with a molecular weight of approximately 229.66 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound involves several mechanisms:

- Enzyme Interaction : The compound has been shown to interact with specific enzymes, potentially inhibiting or activating their activity. This interaction is crucial for its role in biochemical pathways related to various diseases.

- Gene Expression Modulation : The pyridine ring can interact with nucleic acids, influencing gene expression and protein synthesis, which may lead to therapeutic effects in conditions such as cancer and inflammation.

- Antimicrobial Activity : Some derivatives of pyridine compounds exhibit efficacy against various bacterial strains, suggesting that this compound may possess antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its cytotoxicity against different cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .

Anti-inflammatory Effects

Research indicates that certain derivatives of this compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

In a controlled study, this compound was tested against FaDu hypopharyngeal tumor cells. Results indicated that the compound showed better cytotoxicity compared to the reference drug bleomycin, suggesting its potential as an anticancer agent .

Synthesis and Applications

The compound can be synthesized through various methods involving the reaction of pyridine derivatives with β-keto esters. Its unique structure allows for applications across multiple fields, including:

- Pharmaceutical Development : As a precursor for synthesizing more complex biologically active molecules.

- Research Applications : Used in studying enzyme mechanisms and as a building block in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.